molecular formula C12H17NO B13236060 1-(2,3-Dihydrobenzo[B]furan-5-YL)butylamine

1-(2,3-Dihydrobenzo[B]furan-5-YL)butylamine

Cat. No.: B13236060
M. Wt: 191.27 g/mol
InChI Key: UPUYQMJDYJKPMU-UHFFFAOYSA-N
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Description

1-(2,3-Dihydrobenzo[B]furan-5-YL)butylamine is an organic compound with the molecular formula C12H17NO It is a derivative of dihydrobenzofuran, a bicyclic compound consisting of a benzene ring fused to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydrobenzo[B]furan-5-YL)butylamine typically involves the reaction of 2,3-dihydrobenzofuran with butylamine under specific conditions. The process may include steps such as:

    Formation of the intermediate: The initial step involves the formation of an intermediate compound through the reaction of 2,3-dihydrobenzofuran with a suitable reagent.

    Amine addition: The intermediate is then reacted with butylamine to form the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydrobenzo[B]furan-5-YL)butylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce halogenated derivatives.

Scientific Research Applications

1-(2,3-Dihydrobenzo[B]furan-5-YL)butylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydrobenzo[B]furan-5-YL)butylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

    2,3-Dihydrobenzofuran: A parent compound with a similar structure but lacking the butylamine group.

    5-Butylamino-2,3-dihydrobenzofuran: A closely related compound with a different substitution pattern.

Uniqueness: 1-(2,3-Dihydrobenzo[B]furan-5-YL)butylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research applications.

Biological Activity

1-(2,3-Dihydrobenzo[B]furan-5-YL)butylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features a benzofuran moiety that may contribute to its interaction with biological targets. The compound's structure allows for hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity. The amine group can form hydrogen bonds with various biological molecules, enhancing its potential as a pharmacological agent.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antioxidant Activity : Related compounds have shown significant antioxidant properties, inhibiting lipid peroxidation and demonstrating reactivity towards free radicals. For instance, studies on 2,3-dihydrobenzo[b]furan derivatives indicated their capacity to protect against oxidative stress in liver microsomes .
  • Anti-inflammatory Effects : Benzofuran derivatives have been investigated for their anti-inflammatory properties. Research has shown that certain derivatives can suppress inflammatory mediators in macrophages, indicating potential therapeutic applications in inflammatory diseases .
  • Neuropathic Pain Relief : A notable study demonstrated that related benzofuran compounds could reverse neuropathic pain in animal models without affecting locomotor behavior. This suggests a selective action on pain pathways that may involve cannabinoid receptor modulation .

The exact mechanism of action for this compound is not fully elucidated; however, insights can be drawn from studies on similar compounds. The benzofuran moiety likely facilitates interactions with neurotransmitter receptors and inflammatory pathways. Potential mechanisms include:

  • Receptor Modulation : Compounds with similar structures have been identified as selective agonists for cannabinoid receptors (CB2), which are implicated in pain modulation and anti-inflammatory responses .
  • Antioxidant Mechanisms : The ability to inhibit lipid peroxidation suggests that this compound may act as a free radical scavenger, protecting cellular components from oxidative damage .

Case Studies and Research Findings

Several studies provide insights into the biological activity of this compound and its analogs:

StudyFindings
Demonstrated reversal of neuropathic pain in rat models using related benzofuran derivatives without affecting locomotion.
Investigated anti-inflammatory effects in macrophages; compounds showed reduced expression of COX-2 and nitric oxide synthase.
Assessed antioxidant capacity; compounds inhibited lipid peroxidation effectively in liver microsomes.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-yl)butan-1-amine

InChI

InChI=1S/C12H17NO/c1-2-3-11(13)9-4-5-12-10(8-9)6-7-14-12/h4-5,8,11H,2-3,6-7,13H2,1H3

InChI Key

UPUYQMJDYJKPMU-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC2=C(C=C1)OCC2)N

Origin of Product

United States

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